molecular formula C10H15NO2 B15319616 Ethyl 4-ethynylpiperidine-1-carboxylate

Ethyl 4-ethynylpiperidine-1-carboxylate

Cat. No.: B15319616
M. Wt: 181.23 g/mol
InChI Key: KKUUHSBAKZLOIY-UHFFFAOYSA-N
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Description

Ethyl 4-ethynylpiperidine-1-carboxylate is a chemical compound with the molecular formula C10H13NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-ethynylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethynylating agents. One common method is the alkylation of 4-piperidone with ethyl propiolate under basic conditions, followed by esterification to yield the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethynylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form ethyl 4-ethylpiperidine-1-carboxylate.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of ethyl 4-oxo-piperidine-1-carboxylate.

    Reduction: Formation of ethyl 4-ethylpiperidine-1-carboxylate.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-ethynylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-ethynylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to receptors or enzymes. The piperidine ring provides structural rigidity, enhancing the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-piperidinecarboxylate
  • Ethyl 1-benzylpiperidine-4-carboxylate
  • Ethyl 4-aminopiperidine-1-carboxylate

Uniqueness

Ethyl 4-ethynylpiperidine-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other piperidine derivatives that lack this functional group .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

ethyl 4-ethynylpiperidine-1-carboxylate

InChI

InChI=1S/C10H15NO2/c1-3-9-5-7-11(8-6-9)10(12)13-4-2/h1,9H,4-8H2,2H3

InChI Key

KKUUHSBAKZLOIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)C#C

Origin of Product

United States

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